molecular formula C20H19FN2OS B2424069 (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone CAS No. 1705215-59-3

(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone

Cat. No. B2424069
CAS RN: 1705215-59-3
M. Wt: 354.44
InChI Key: YDBOJMUTCRBOLW-UHFFFAOYSA-N
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Description

(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone, also known as FITM, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. FITM belongs to the thiazepane class of compounds and has been found to exhibit a range of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects.

Scientific Research Applications

Synthesis and Biological Applications

A study involving the synthesis of derivatives related to the query compound showed potential anti-cancer and antimicrobial activities. For instance, derivatives of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone were synthesized and showed potent cytotoxicity against the MCF-7 cell line, suggesting a possible avenue for anti-cancer drug development. These compounds also demonstrated moderate antibacterial and antifungal activities, highlighting their potential in addressing microbial infections (Naik, Mahanthesha, & Suresh, 2022).

Molecular Structure and Optical Properties

Another aspect of research focuses on the structural and optical properties of compounds with similar frameworks. A study reported the efficient route to a new class of fluorophores, indolizino[3,2-c]quinolines, through oxidative Pictet-Spengler cyclization strategy. These compounds exhibit unique and desirable optical properties, making them suitable for use as fluorescent probes in biomedical applications, such as imaging and diagnostics (Park, Kwon, Lee, & Kim, 2015).

Chemical Synthesis and Characterization

Research on related compounds also delves into chemical synthesis techniques and characterization, providing insights into the molecular structure and electronic properties. For example, the synthesis and structural characterization of compounds such as (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, focusing on their potential applications in material science and pharmaceuticals due to their diverse biological activities and utility in polymeric thiophenes for electronic applications (Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018).

Advanced Materials and Fluorophore Development

The development of fluorinated compounds for advanced materials and as fluorophores is another significant area of application. Studies on fluorinated benzophenones and related structures reveal that fluorination enhances photostability and spectroscopic properties, essential for developing novel fluorescent materials with applications in imaging, sensing, and photovoltaics (Woydziak, Fu, & Peterson, 2012).

properties

IUPAC Name

[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-indolizin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS/c21-18-7-2-1-6-17(18)19-8-10-22(11-12-25-19)20(24)15-13-16-5-3-4-9-23(16)14-15/h1-7,9,13-14,19H,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBOJMUTCRBOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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